molecular formula C23H17N5O2 B2967738 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole CAS No. 957364-54-4

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B2967738
CAS No.: 957364-54-4
M. Wt: 395.422
InChI Key: JLDPLLXBILOCTH-UHFFFAOYSA-N
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Description

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzotriazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further reactions to introduce the methoxyphenyl and benzotriazole groups. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    3-(3-methoxyphenyl)-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Studied for its potential therapeutic applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-30-18-11-7-8-16(14-18)22-19(15-27(25-22)17-9-3-2-4-10-17)23(29)28-21-13-6-5-12-20(21)24-26-28/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPLLXBILOCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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